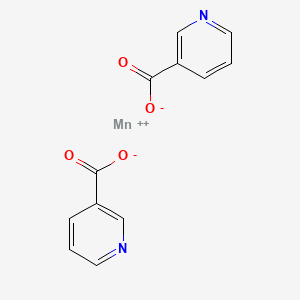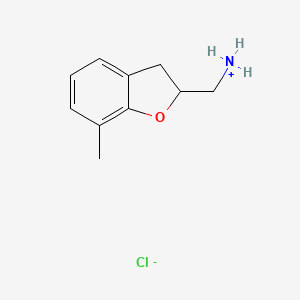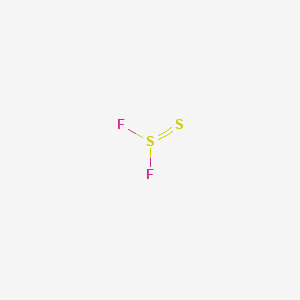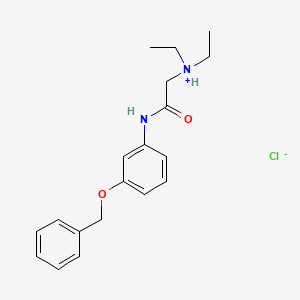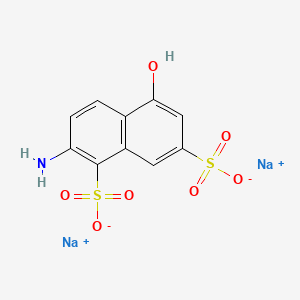
Disodium 2-amino-5-hydroxynaphthalene-1,7-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 2-amino-5-hydroxynaphthalene-1,7-disulphonate is a chemical compound with the molecular formula C10H7NNa2O7S2 and a molecular weight of 363.27 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its two sodium ions, which contribute to its solubility in water.
Vorbereitungsmethoden
The synthesis of disodium 2-amino-5-hydroxynaphthalene-1,7-disulphonate typically involves the sulfonation of 2-amino-5-hydroxynaphthalene. The reaction conditions often include the use of sulfuric acid and sodium hydroxide to introduce the sulfonate groups at the 1 and 7 positions of the naphthalene ring . Industrial production methods may involve continuous flow processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Disodium 2-amino-5-hydroxynaphthalene-1,7-disulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the amino group to a hydroxylamine or aniline derivative.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include azo dyes and other naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Disodium 2-amino-5-hydroxynaphthalene-1,7-disulphonate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of azo dyes, which are important for textile and paper industries.
Biology: This compound can be used in staining techniques for microscopy, helping to visualize cellular components.
Industry: It is utilized in the production of colorants and pigments for various industrial applications.
Wirkmechanismus
The mechanism of action of disodium 2-amino-5-hydroxynaphthalene-1,7-disulphonate involves its ability to participate in electron transfer reactions. The amino and hydroxyl groups on the naphthalene ring can donate electrons, making the compound a good candidate for redox reactions. These properties are exploited in dye synthesis and other chemical processes .
Vergleich Mit ähnlichen Verbindungen
Disodium 2-amino-5-hydroxynaphthalene-1,7-disulphonate can be compared with other similar compounds, such as:
Disodium 4-amino-3,6-bis[[4-[(2,4-diaminophenyl)azo]phenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate: This compound is also used in dye synthesis but has different substitution patterns on the naphthalene ring.
Disodium 4-amino-3-[[4-[(2-amino-4-hydroxyphenyl)azo]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate: Another dye intermediate with unique properties due to its additional azo groups.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and reactivity.
Eigenschaften
CAS-Nummer |
35439-70-4 |
|---|---|
Molekularformel |
C10H7NNa2O7S2 |
Molekulargewicht |
363.3 g/mol |
IUPAC-Name |
disodium;2-amino-5-hydroxynaphthalene-1,7-disulfonate |
InChI |
InChI=1S/C10H9NO7S2.2Na/c11-8-2-1-6-7(10(8)20(16,17)18)3-5(4-9(6)12)19(13,14)15;;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 |
InChI-Schlüssel |
HGDZBCJUCXXHOT-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=C(C2=C1C(=CC(=C2)S(=O)(=O)[O-])O)S(=O)(=O)[O-])N.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide](/img/structure/B15341282.png)

![2-[2-(Dimethylamino)ethyl]pyridin-3-ol](/img/structure/B15341297.png)
![2-[[4-(Dimethylamino)phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride](/img/structure/B15341304.png)
